(2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 331944-74-2
VCID: VC21441472
InChI: InChI=1S/C22H15Br2FN2O/c23-16-9-5-14(6-10-16)20-13-21(15-7-11-17(25)12-8-15)27(26-20)22(28)18-3-1-2-4-19(18)24/h1-12,21H,13H2
SMILES: C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)F
Molecular Formula: C22H15Br2FN2O
Molecular Weight: 502.2g/mol

(2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

CAS No.: 331944-74-2

Cat. No.: VC21441472

Molecular Formula: C22H15Br2FN2O

Molecular Weight: 502.2g/mol

* For research use only. Not for human or veterinary use.

(2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone - 331944-74-2

Specification

CAS No. 331944-74-2
Molecular Formula C22H15Br2FN2O
Molecular Weight 502.2g/mol
IUPAC Name (2-bromophenyl)-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone
Standard InChI InChI=1S/C22H15Br2FN2O/c23-16-9-5-14(6-10-16)20-13-21(15-7-11-17(25)12-8-15)27(26-20)22(28)18-3-1-2-4-19(18)24/h1-12,21H,13H2
Standard InChI Key BQLFSYWBEYNALN-UHFFFAOYSA-N
SMILES C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)F
Canonical SMILES C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Properties

Basic Information

(2-Bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a pyrazoline derivative with the molecular formula C₂₂H₁₅Br₂FN₂O and a molecular weight of 502.2 g/mol. It is registered with CAS number 331944-74-2 and is characterized by its complex structure featuring two bromine atoms and one fluorine atom attached to different aromatic rings.

Structural Characteristics

The compound consists of four key structural components:

  • A central 4,5-dihydro-1H-pyrazole (pyrazoline) ring

  • A 4-bromophenyl group at position 3 of the pyrazoline ring

  • A 4-fluorophenyl group at position 5 of the pyrazoline ring

  • A 2-bromophenyl methanone group at position 1 of the pyrazoline ring

The pyrazoline ring is nearly planar with a root mean square deviation of approximately 0.043 Å, as observed in similar compounds . The substituted phenyl rings typically orient at different angles relative to the pyrazoline core, creating a three-dimensional configuration that influences the compound's physical and biological properties.

Chemical Identifiers and Properties

Table 1 presents the comprehensive chemical identifiers and properties of the compound.

PropertyValue
IUPAC Name(2-bromophenyl)-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone
Molecular FormulaC₂₂H₁₅Br₂FN₂O
Molecular Weight502.2 g/mol
CAS Number331944-74-2
Standard InChIInChI=1S/C22H15Br2FN2O/c23-16-9-5-14(6-10-16)20-13-21(15-7-11-17(25)12-8-15)27(26-20)22(28)18-3-1-2-4-19(18)24/h1-12,21H,13H2
Standard InChIKeyBQLFSYWBEYNALN-UHFFFAOYSA-N
SMILESC1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)F
PubChem Compound ID3114397
Physical StateSolid

Historical Context and Development

Discovery and Background

Pyrazoline compounds have a rich history in heterocyclic chemistry, with the first pyrazoline (4,5-dihydro-1H-pyrazole) synthesized by Knorr in 1883 . Since then, these compounds have gained significant attention due to their structural versatility and wide-ranging biological activities. The specific compound (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone represents an advanced development in this class, incorporating halogen substituents to enhance its pharmacological potential.

Synthesis and Characterization

General Synthetic Approaches

The synthesis of pyrazoline derivatives typically follows several established methodologies. For compounds like (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, the most common approach involves the cyclization of α,β-unsaturated carbonyl compounds with appropriate hydrazine derivatives .

Spectroscopic Characterization

The structural confirmation of pyrazoline derivatives is typically accomplished through various spectroscopic methods. Based on the analysis of similar compounds, the following spectroscopic features would be expected for (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone:

NMR Spectroscopy

¹H NMR spectroscopy would show characteristic signals for the pyrazoline ring protons:

  • The 4-CH₂ protons of the pyrazoline ring typically appear as two double doublets around δ 3.1-3.2 ppm (4α-CH) and δ 3.9-4.0 ppm (4β-CH)

  • The 5-CH proton typically appears as a doublet of doublets around δ 5.5-5.6 ppm

  • Aromatic protons appear in the region δ 6.8-8.0 ppm

¹³C NMR would show signals for the carbonyl carbon (C=O) around δ 165 ppm, and the pyrazoline ring carbons at approximately δ 43 (C-4), δ 59 (C-5), and δ 150-155 (C-3) .

Mass Spectrometry

High-resolution mass spectrometry would show a molecular ion peak [M+H]⁺ at approximately m/z 503.0, corresponding to the molecular formula C₂₂H₁₅Br₂FN₂O, with characteristic isotope patterns due to the presence of two bromine atoms .

Biological Activities and Applications

Anticancer Properties

Bromophenyl-substituted pyrazoline derivatives have demonstrated significant anticancer activities. For example, similar compounds like (3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2,3-dihydrobenzo[b] dioxin-6-yl)methanone have shown potent activity against B-Raf(V600E) (IC₅₀ = 0.11 μM) and the WM266.4 human melanoma cell line (GI₅₀ = 0.58 μM) . Given the structural similarities, (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone may exhibit comparable anticancer properties.

Anti-inflammatory Activity

Pyrazoline derivatives are well-documented for their anti-inflammatory properties. The presence of halogen substituents, such as bromine and fluorine, in (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone may enhance its potential anti-inflammatory activity by improving binding affinity to relevant enzymes and receptors.

Antimicrobial Activity

Many pyrazoline compounds exhibit antimicrobial activities against various bacterial and fungal pathogens. The halogen substituents in (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone may contribute to potential antimicrobial properties through increased lipophilicity and cellular penetration.

Structure-Activity Relationship

The biological activities of pyrazoline derivatives are strongly influenced by their structural features. Table 2 summarizes the potential impact of key structural elements in (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone on its biological activities.

Structural FeaturePotential Impact on Activity
Pyrazoline ringProvides basic pharmacophore for biological activities; influences binding to target proteins
4-Bromophenyl at position 3May enhance lipophilicity and cell membrane penetration; potentially increases binding affinity to target proteins
4-Fluorophenyl at position 5Fluorine substituent can improve metabolic stability and modulate physicochemical properties
2-Bromophenyl methanone at position 1May influence the compound's electronic properties and binding orientation; carbonyl group serves as hydrogen bond acceptor

Crystallographic Studies

Molecular Packing and Intermolecular Interactions

In similar compounds, molecules in the crystal structure often form supramolecular chains through C-H⋯S and C-Br⋯π interactions . The presence of bromine atoms in (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone may facilitate halogen bonding interactions, contributing to the stabilization of the crystal structure.

Computational Studies

Molecular Modeling

Computational studies on pyrazoline derivatives provide valuable insights into their electronic properties and potential biological activities. For compounds like (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, molecular modeling can reveal:

  • Electrostatic potential maps highlighting regions of positive and negative charge

  • Frontier molecular orbital (HOMO-LUMO) energies and distribution

  • Binding poses in target proteins

  • Physicochemical properties relevant to drug-likeness

Structure-Based Drug Design

The structural complexity of (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone makes it an interesting candidate for structure-based drug design approaches. Docking studies with potential target proteins could guide further structural modifications to enhance specific biological activities.

Comparative Analysis

Comparison with Related Compounds

Table 3 presents a comparison of (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone with structurally related compounds, highlighting similarities and differences in their properties and potential applications.

CompoundStructural DifferencesNotable Properties/Activities
(2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone2-bromophenyl at position 1Subject of this review; potential applications based on structural features
(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2,3-dihydrobenzo[b] dioxin-6-yl)methanone2-fluorophenyl instead of 4-fluorophenyl; dioxin-6-yl instead of 2-bromophenylPotent B-Raf inhibitory activity (IC₅₀ = 0.11 μM); anti-proliferative activity (GI₅₀ = 0.58 μM)
2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole derivativesThiazole instead of 2-bromophenyl methanoneForms supramolecular chains through C-H⋯S and C-Br⋯π interactions
4-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amineFully aromatized pyrazole ring; amine groupDifferent physicochemical properties due to aromatization and amine substitution

Future Research Directions

Synthesis Optimization

Future research could focus on optimizing the synthesis of (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone to improve yield and purity. Green chemistry approaches, including the use of environmentally friendly solvents and catalysts, could be explored.

Biological Evaluation

Comprehensive biological screening of (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is essential to establish its pharmacological profile. This should include:

  • In vitro assessment of anticancer, anti-inflammatory, and antimicrobial activities

  • Structure-activity relationship studies through synthesis of analogs

  • Investigation of molecular mechanisms of action

  • In vivo evaluation of promising activities

Structural Modifications

The complex structure of (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone offers numerous opportunities for structural modifications to enhance specific properties and activities. Potential modifications include:

  • Replacement of bromine with other halogens or functional groups

  • Introduction of additional substituents on the aromatic rings

  • Modification of the carbonyl linker

  • Exploration of bioisosteric replacements for key structural elements

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